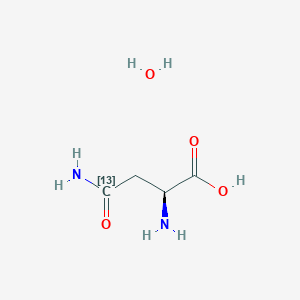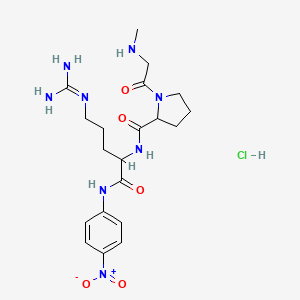
3-Mercaptopropionate de 2-hydroxyéthyle
Vue d'ensemble
Description
2-Hydroxyethyl 3-mercaptopropionate is a thiol-containing compound known for its unique chemical structure and biological properties. It is a colorless liquid with a molecular weight of 152.2 g/mol and a boiling point of 220°C. This compound has gained significant attention in various fields of research due to its versatility and reactivity.
Applications De Recherche Scientifique
2-Hydroxyethyl 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Employed in the modification of biomolecules and the study of thiol-based redox reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in self-healing materials.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with 2-hydroxyethanol. The reaction typically involves the use of a catalytic acid, such as p-toluenesulfonic acid, and the removal of water to drive the reaction to completion . The process yields a viscous liquid with high purity.
Industrial Production Methods: In industrial settings, the production of 2-Hydroxyethyl 3-mercaptopropionate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyethyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Mécanisme D'action
The mechanism by which 2-Hydroxyethyl 3-mercaptopropionate exerts its effects involves the thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in redox reactions and modify proteins and other biomolecules. The hydroxyl group also contributes to its reactivity, enabling it to form hydrogen bonds and participate in nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
3-Mercaptopropionic acid: Shares the thiol group but lacks the hydroxyl group, making it less versatile in certain reactions.
2-Ethylhexyl 3-mercaptopropionate: Similar structure but with a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness: 2-Hydroxyethyl 3-mercaptopropionate stands out due to its dual functional groups (thiol and hydroxyl), which provide a unique combination of reactivity and versatility. This makes it particularly useful in applications requiring both redox activity and hydrogen bonding .
Propriétés
IUPAC Name |
2-hydroxyethyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-2-3-8-5(7)1-4-9/h6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIOQYGNBFPNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590418 | |
| Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52978-23-1 | |
| Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















